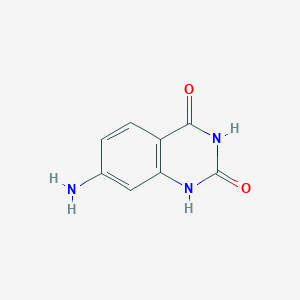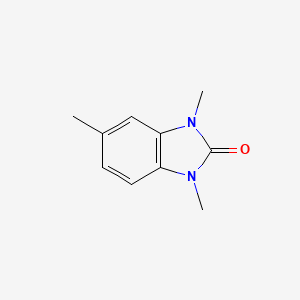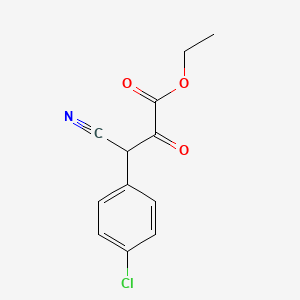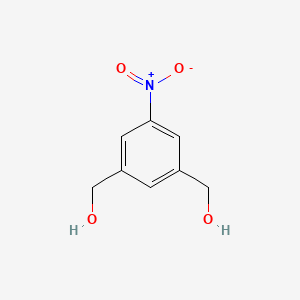
7-Aminoquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 7-aminoquinazoline-2,4(1h,3h)-dione belongs, have been known to target various enzymes involved in critical biological processes . These include oxidoreductase enzymes, monoamine oxidase B, nitric oxide synthetase, and hepatitis C virus NS5B RNA-dependent RNA polymerase .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Quinazoline derivatives play essential roles in growth processes and the metabolism of one-carbon units . They are involved in the biosynthesis of folate and pteridine metabolism . By inhibiting key enzymes in these pathways, this compound could potentially affect these biochemical pathways and their downstream effects.
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione typically involves the amination of isatoic anhydride. The process begins with the refluxing of isatoic anhydride with ammonium hydroxide for three hours. This is followed by refluxing with ethyl orthoformate for six hours without isolating the amide intermediates . This method yields 4-(3H)-quinazolinone, which can be further modified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Aminoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The amino group at the 7-position can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities.
Scientific Research Applications
7-Aminoquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Arylquinazolin-4(3H)-one: Known for its diverse therapeutic applications.
4-Anilinoquinazoline: A potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinases.
Uniqueness: 7-Aminoquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Aminoquinazoline-2,4(1H,3H)-dione interact with nucleic acids and what are the downstream effects?
A1: this compound acts as a fluorescent nucleoside analogue, specifically a size-expanded uracil (U) analogue. [, ] This means it can be incorporated into DNA oligonucleotides, essentially replacing uracil. The key feature of this molecule is its ability to report on mismatched base pairing. When paired with guanine (G), which is its expected pairing partner in a DNA sequence, this compound exhibits enhanced fluorescence. [] This change in fluorescence intensity can be used to detect the presence of a mismatch in the DNA sequence, offering a valuable tool for studying DNA structure and potential errors in replication or repair mechanisms.
Q2: Does this compound participate in any FRET interactions?
A2: While the provided research doesn't directly demonstrate FRET interactions with this compound, it highlights that other quinazoline-based nucleoside analogues are effective FRET partners. [] This suggests that this compound, with further investigation, could potentially be employed in FRET-based assays as well, expanding its utility in studying nucleic acid interactions and dynamics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)









![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)


